molecular formula C4H4N2S2 B3029964 1H-Imidazole-4-carbodithioic acid CAS No. 84824-76-0

1H-Imidazole-4-carbodithioic acid

Cat. No.: B3029964
CAS No.: 84824-76-0
M. Wt: 144.2 g/mol
InChI Key: RAUHREXYGRKIOJ-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbodithioic acid is a heterocyclic compound with the molecular formula C4H4N2S2. It is characterized by the presence of an imidazole ring substituted with a carbodithioic acid group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1H-Imidazole-4-carbodithioic acid, as an imidazole derivative, may interact with several targets. Imidazole derivatives have been found to interact with various enzymes and proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including catalysis, signal transduction, and cellular homeostasis .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can act as both acidic and basic agents due to the presence of a positive charge on either of the two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with their targets in various ways, potentially leading to changes in the target’s function or activity .

Biochemical Pathways

The imidazole group is a key component of several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole moiety is synthesized by different, non-homologous enzymes in the biosynthesis of histidine and purines . The independent origin of these enzymes is thought to be due to the different functions of the molecules to which the imidazole moiety is attached .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, impact the compound’s bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action of this compound, like other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and mode of action. For instance, the amphoteric nature of imidazole derivatives allows them to act as both acidic and basic agents, which could influence their activity in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with carbon disulfide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carbodithioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole-4-carbodithioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4-carbodithioic acid is unique due to the presence of both an imidazole ring and a carbodithioic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1H-imidazole-5-carbodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUHREXYGRKIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233877
Record name 1H-Imidazole-4-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84824-76-0
Record name 1H-Imidazole-5-carbodithioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84824-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carbodithioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-carbodithioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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